Methylenecyclopropylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(2-methylidenecyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZVHPMGFWKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2517-07-9 | |
| Record name | α-Amino-2-methylenecyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthesis and Metabolic Transformations of Methylenecyclopropylglycine
Endogenous Metabolic Pathways in Producing Organisms
The precise biosynthetic pathway of methylenecyclopropylglycine within plants like Litchi chinensis remains an area of ongoing research. As a non-proteinogenic amino acid, it is not incorporated into proteins and is considered a secondary metabolite. These specialized compounds often play roles in plant defense or serve as storage forms of nitrogen.
Proposed Precursor Roles in Plant Secondary Metabolism
While the direct biosynthetic route to MCPG is not fully elucidated, it is hypothesized to be derived from primary metabolites through a series of enzymatic modifications. The formation of the characteristic cyclopropane (B1198618) ring is a key and energetically demanding step. It is proposed that precursors from primary metabolic pathways, such as amino acids or intermediates of fatty acid metabolism, are channeled into a specialized pathway for MCPG synthesis. The exact nature of these precursors and the enzymes catalyzing the cyclopropanation and subsequent amination are yet to be definitively identified. The role of MCPG as a precursor to other secondary metabolites within the plant is also not well understood, though its structural uniqueness suggests potential involvement in the synthesis of other specialized compounds.
Bioactivation and Formation of Toxic Metabolites in Biological Systems
Upon ingestion, this compound undergoes a process of bioactivation, transforming it from a relatively benign amino acid into a potent toxin. This metabolic conversion is central to its toxic effects.
Generation of Methylenecyclopropylformyl-CoA (MCPF-CoA)
The primary toxic metabolite of MCPG is Methylenecyclopropylformyl-CoA (MCPF-CoA). The formation of this compound is a critical step in the toxification pathway. acs.org It is generally accepted that the metabolism of MCPG is analogous to that of its homologue, hypoglycin (B18308) A. acs.org This pathway involves the conversion of MCPG into MCPF-CoA, which then interferes with crucial metabolic processes, particularly the β-oxidation of fatty acids. acs.orgresearchgate.net
Enzymatic Involvement of Branched-Chain Aminotransferase
The initial and crucial step in the bioactivation of MCPG is catalyzed by the enzyme branched-chain aminotransferase (BCAT). researchgate.net This enzyme facilitates the reversible transfer of the amino group from MCPG to an α-keto acid. researchgate.netmdpi.comnih.govnih.gov This transamination reaction converts MCPG into its corresponding α-keto acid, which is a necessary precursor for the subsequent formation of the toxic CoA ester. The involvement of BCAT highlights the intersection of MCPG metabolism with the catabolic pathways of essential branched-chain amino acids like leucine, isoleucine, and valine. mdpi.comnih.gov
Downstream Metabolite Derivatization and Conjugation
Following the formation of the highly reactive MCPF-CoA, further metabolic transformations can occur, leading to the formation of other derivatives.
| Precursor/Metabolite | Key Enzyme(s) Involved | Resulting Product(s) | Metabolic Significance |
| This compound (MCPG) | Branched-Chain Aminotransferase (BCAT) | α-keto-methylenecyclopropylpropionic acid | Bioactivation: Initial step in the toxification pathway. |
| α-keto-methylenecyclopropylpropionic acid | Branched-chain α-keto acid dehydrogenase complex | Methylenecyclopropylformyl-CoA (MCPF-CoA) | Toxic Metabolite: Inhibits fatty acid β-oxidation. |
| Methylenecyclopropylformyl-CoA (MCPF-CoA) | Hydrolases | Methylenecyclopropylformic Acid (MCPFA) | Potential detoxification product. |
Glycine (B1666218) Conjugation Pathways (e.g., MCPF-Gly formation)
The conjugation of MCPF-CoA with glycine represents a significant pathway for the detoxification and elimination of this toxic metabolite. This process, catalyzed by the enzyme glycine N-acyltransferase (GLYAT), involves the transfer of the methylenecyclopropylformyl group from Coenzyme A to the amino group of glycine. The resulting product is methylenecyclopropylformyl-glycine (MCPF-Gly).
This conjugation reaction serves to neutralize the reactivity of the MCPF-CoA thioester, rendering it more water-soluble and facilitating its excretion in the urine. nih.gov Studies in horses suffering from atypical myopathy, a condition linked to the ingestion of MCPG from sources like the sycamore tree (Acer pseudoplatanus), have identified MCPF-Gly in both serum and urine samples. nih.govmadbarn.com While this pathway is crucial, research indicates that it may not be the primary route of MCPF-CoA metabolism.
Carnitine Conjugation Pathways (e.g., MCPF-carnitine formation)
The conjugation of MCPF-CoA with carnitine is a prominent metabolic route for this toxic intermediate. This reaction is catalyzed by carnitine acyltransferases, a family of enzymes responsible for the transport of fatty acids into the mitochondria for β-oxidation. nih.govcolumbia.edu In this pathway, the methylenecyclopropylformyl group is transferred from Coenzyme A to the hydroxyl group of carnitine, forming methylenecyclopropylformyl-carnitine (MCPF-carnitine).
The formation of MCPF-carnitine serves a dual purpose. Firstly, it detoxifies MCPF-CoA, and secondly, it facilitates the transport of the acyl group, although in this case, it is a xenobiotic acyl group. Research has consistently shown that MCPF-carnitine is the major metabolite of MCPG. nih.govscispace.com In cases of atypical myopathy in horses, the concentrations of MCPF-carnitine in the blood have been found to exceed those of MCPF-glycine by one to two orders of magnitude. nih.govscispace.com This highlights the quantitative importance of the carnitine conjugation pathway in the metabolism of MCPG.
Metabolic Intermediates and Their Accumulation Dynamics
The metabolic processing of this compound leads to the formation and accumulation of several key intermediates. Following the conversion of MCPG to MCPF-CoA, the subsequent conjugation reactions produce MCPF-glycine and MCPF-carnitine. The accumulation of these metabolites has been documented in various biological matrices of affected animals.
High concentrations of both MCPF-glycine and MCPF-carnitine have been detected in the serum and urine of horses with atypical myopathy. nih.govmadbarn.com Furthermore, tissue distribution studies have revealed the presence of these metabolites in vital organs. In horses that succumbed to atypical myopathy, high concentrations of MCPF-carnitine were found in skeletal muscles, with notable levels also present in the liver and kidneys. mdpi.comuliege.bemadbarn.com This distribution pattern suggests that the activation of MCPG to its toxic CoA ester and subsequent conjugation occur in these tissues.
The dynamics of metabolite accumulation have been observed over time in affected animals. In a case study of a Kladruber stallion with atypical myopathy, the concentration of MCPF-carnitine in the blood was monitored over several days. The highest concentration was recorded on the first day of hospitalization, followed by a gradual decline over the subsequent days, with the metabolite being detectable for up to five days. nih.govtandfonline.com
Below is a data table illustrating the concentration of MCPF-carnitine in the blood of a horse with atypical myopathy over a five-day period.
| Day of Hospitalization | MCPF-carnitine Concentration (µmol/L) |
| 1 | 0.208 |
| 2 | 0.131 |
| 3 | 0.054 |
| 4 | 0.016 |
| 5 | 0.005 |
This table presents data from a specific case study and concentrations can vary between individuals. nih.gov
The accumulation of these conjugated metabolites, particularly MCPF-carnitine, serves as a diagnostic marker for MCPG exposure and the resulting metabolic dysfunction. The elevated levels of these intermediates reflect the body's attempt to detoxify and eliminate the harmful metabolite of this compound.
Molecular Mechanisms of Enzyme Inhibition by Methylenecyclopropylglycine Metabolites
Enoyl-CoA Hydratase (ECH) Inactivation
Enoyl-CoA hydratase (ECH) catalyzes the second step of β-oxidation, the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA. MCPF-CoA has been identified as a powerful inactivator of ECH, although its effects vary among different isoforms of the enzyme.
Research has demonstrated that MCPF-CoA exhibits distinct inhibitory patterns against various ECH isoforms. It has been shown to be a more effective inhibitor of the mitochondrial trifunctional protein (MTP) α-subunit and ECH2 compared to the monofunctional mitochondrial ECH1. The inhibitory competence of the (R)- and (S)-diastereomers of MCPF-CoA also varies between isoforms. For instance, (R)-MCPF-CoA is a significantly better inhibitor for ECH2 than its (S)-counterpart, while both diastereomers show similar inhibitory effects on ECH1.
Below is a table summarizing the kinetic data for the inactivation of different ECH isoforms by (R)- and (S)-MCPF-CoA.
| ECH Isoform | Inhibitor | KI (μM) | kinact (min-1) |
| ECH2 | (R)-MCPF-CoA | 41 ± 6 | 0.082 ± 0.005 |
| ECH2 | (S)-MCPF-CoA | 53 ± 8 | 0.010 ± 0.001 |
| MTP α-subunit | (R)-MCPF-CoA | 60 ± 7 | 0.053 ± 0.004 |
| MTP α-subunit | (S)-MCPF-CoA | 66 ± 8 | 0.049 ± 0.003 |
| ECH1 | (R)-MCPF-CoA | 49.2 | 0.00336 |
| ECH1 | (S)-MCPF-CoA | 57.1 | 0.00265 |
This data is compiled from a study on the comparative inhibition of ECH1 and ECH2.
The mode of inhibition by MCPF-CoA is not uniform across all ECH enzymes. For bovine liver and pig kidney ECH, MCPF-CoA acts as an irreversible inactivator. This irreversible inactivation is characterized by a time-dependent loss of enzyme activity that cannot be recovered by dialysis. In contrast, MCPF-CoA behaves as a competitive inhibitor for rat liver ECH. This suggests that while MCPF-CoA can bind to the active site of the rat liver enzyme, it does not form a permanent, inactivating bond.
The irreversible inactivation of ECH by MCPF-CoA is the result of covalent adduct formation within the enzyme's active site. This process involves the trapping of an active site nucleophile by the highly reactive methylenecyclopropane (B1220202) ring of MCPF-CoA. This covalent modification permanently blocks the enzyme's catalytic activity.
Thiolase Enzyme Inhibition
Thiolase enzymes are responsible for the final step in the β-oxidation spiral, catalyzing the cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. While MCPF-CoA is primarily recognized for its potent inhibition of ECH, studies have also indicated its inhibitory effects on thiolase activity.
In vivo studies have shown that the administration of MCPG can lead to a significant decrease in the activity of 3-oxoacyl-CoA thiolase. However, detailed mechanistic studies on the direct inhibition of this enzyme by MCPF-CoA at the molecular level are not as extensively documented as for ECH. The precise mode of inhibition, whether it is competitive, irreversible, or involves covalent modification, has not been fully elucidated in the available research.
Similar to 3-oxoacyl-CoA thiolase, acetoacetyl-CoA thiolase activity has been observed to be reduced in the presence of MCPG metabolites. Early experiments identified acetoacetyl-CoA thiolase as a cellular target of MCPF-CoA. Despite these observations, specific kinetic data and a detailed molecular mechanism for the inhibition of acetoacetyl-CoA thiolase by MCPF-CoA are not well-established in the scientific literature.
Modulation of Branched-Chain Acyl-CoA Dehydrogenase Activity
The metabolic repercussions of methylenecyclopropylglycine (MCPG) extend to the catabolism of branched-chain amino acids. A primary target in this pathway is the 2-methyl-branched-chain acyl-CoA dehydrogenase. Following the administration of MCPG to starved rats, a significant and specific impact on this enzyme has been observed. Research has demonstrated a dramatic decrease in the activity of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase by over 80% in isolated rat liver mitochondria nih.govresearchgate.net. This pronounced inhibition distinguishes the toxic profile of MCPG from its better-known analogue, hypoglycin (B18308) A, and suggests a different primary site of enzymatic interference within the broader pathways of fatty acid and amino acid oxidation nih.govresearchgate.netuni-konstanz.de. The inhibition of this specific dehydrogenase contributes to the accumulation of upstream metabolites derived from branched-chain amino acids, a finding supported by the observed six-fold increase in plasma concentrations of these amino acids following MCPG poisoning uni-konstanz.de.
| Enzyme | Observed Effect | Percentage of Inhibition | Source |
|---|---|---|---|
| 2-methyl-(branched-chain)-acyl-CoA dehydrogenase | Decreased activity | >80% | nih.govresearchgate.net |
Impact on Broader Fatty Acid Oxidation Enzyme Cascade Components
The toxic metabolite of MCPG, (Methylenecyclopropyl)formyl-CoA (MCPF-CoA), is a key player in the disruption of the fatty acid β-oxidation pathway acs.orgacs.orgresearchgate.net. Its inhibitory actions, however, are not uniformly distributed across all enzymes in this cascade.
In contrast to its significant effect on branched-chain acyl-CoA dehydrogenase, MCPG appears to have a negligible impact on the general acyl-CoA dehydrogenases responsible for the first step in the β-oxidation of straight-chain fatty acids. Studies conducted on isolated rat liver mitochondria from MCPG-treated rats showed that the activity of general acyl-CoA dehydrogenase was not significantly changed nih.govresearchgate.net. This finding highlights a key difference in the mechanism of toxicity between MCPG and hypoglycin A, whose metabolite, MCPA-CoA, is a known potent inhibitor of short- and medium-chain acyl-CoA dehydrogenases uni-konstanz.deresearchgate.net.
While general acyl-CoA dehydrogenase activity remains largely unaffected, the metabolites of MCPG exhibit potent inhibitory effects on other key enzymes within the fatty acid oxidation pathway. The primary target identified is enoyl-CoA hydratase (also known as crotonase), the enzyme responsible for the second step of β-oxidation nih.govresearchgate.net. The active metabolite, MCPF-CoA, has been shown to be a potent inactivator of enoyl-CoA hydratases (ECHs) acs.orgacs.orgresearchgate.net. Incubation of enoyl-CoA hydratase from pig kidneys with MCPF-CoA resulted in an 80% decrease in its activity nih.govresearchgate.net. Further detailed investigations confirmed that MCPF-CoA shows little effect on other β-oxidation enzymes tested, including various acyl-CoA dehydrogenases, but is a powerful inactivator of ECHs acs.orgacs.orgresearchgate.net. The mode of inhibition can vary, with MCPF-CoA acting as a competitive inhibitor for rat liver ECH and an irreversible inactivator for bovine liver and pig kidney ECHs acs.org. This inhibition of the second step of β-oxidation is a critical aspect of MCPG's toxicity researchgate.netnih.gov.
Disruption of Pyruvate (B1213749) Metabolism Pathways
The inhibition of fatty acid β-oxidation by MCPG metabolites has significant downstream consequences for central energy metabolism, particularly pathways involving pyruvate. The disruption leads to a critical depletion of acetyl-CoA, which is a key regulator of gluconeogenesis.
A major consequence of MCPG-induced inhibition of β-oxidation is the marked reduction of hepatic pyruvate carboxylase (PC) flux nih.govnih.govresearchgate.net. Pyruvate carboxylase is the first and rate-limiting enzyme of gluconeogenesis, converting pyruvate to oxaloacetate. This enzyme is allosterically activated by acetyl-CoA nih.gov. The suppression of β-oxidation by MCPG leads to a depletion of the hepatic acetyl-CoA pool nih.govnih.gov. This reduction in the concentration of the essential activator, acetyl-CoA, directly leads to decreased PC activity. In vivo studies in rodents have demonstrated that the hypoglycemia induced by MCPG can be largely attributed to these reductions in hepatic PC flux, thereby impairing the liver's ability to produce glucose nih.govnih.govresearchgate.net.
The homeostasis of the hepatic acetyl-CoA pool is severely disrupted by MCPG. Acetyl-CoA is the direct product of β-oxidation, and its inhibition naturally leads to a decline in acetyl-CoA levels mdpi.commdpi.com. Following MCPG administration in mice, a decrease in hepatic acetyl-CoA concentration was observed nih.gov. This depletion is a central node in the toxic mechanism of MCPG, linking the inhibition of fatty acid oxidation to the impairment of gluconeogenesis nih.govnih.gov. The reduction in hepatic acetyl-CoA content directly curtails the activity of pyruvate carboxylase, a critical allosteric activator of the enzyme, thereby significantly impinging on gluconeogenic flux and contributing to the profound hypoglycemia observed in MCPG toxicity nih.gov. This disruption is evidenced by a rapid decline in hepatic short-chain acyl-CoAs (C4-C8), including acetyl-CoA, following MCPG treatment nih.gov.
| Enzyme/Metabolite | Pathway | Effect of MCPG/Metabolites | Mechanism/Consequence | Source |
|---|---|---|---|---|
| 2-methyl-branched-chain acyl-CoA dehydrogenase | Branched-Chain Amino Acid Catabolism | Strongly Inhibited (>80%) | Direct inhibition by MCPG/metabolites. | nih.govresearchgate.net |
| General Acyl-CoA Dehydrogenase | Fatty Acid β-Oxidation (Step 1) | No Significant Change | Enzyme is not a primary target. | nih.govresearchgate.net |
| Enoyl-CoA Hydratase (ECH) | Fatty Acid β-Oxidation (Step 2) | Potently Inactivated (up to 80%) | Inhibition by MCPF-CoA, a primary toxic mechanism. | nih.govresearchgate.netacs.org |
| Pyruvate Carboxylase (PC) | Gluconeogenesis | Flux Markedly Reduced | Indirect inhibition due to depletion of allosteric activator, Acetyl-CoA. | nih.govnih.gov |
| Acetyl-CoA | Central Metabolism | Hepatic Pool Depleted | Result of β-oxidation inhibition. | nih.govnih.gov |
Comparative Biochemical Analysis and Metabolic Crosstalk with Hypoglycin a
Differential Enzyme Inhibition Spectra of Methylenecyclopropylglycine versus Hypoglycin (B18308) A
The toxic metabolites of MCPG and Hypoglycin A exhibit markedly different enzyme inhibition spectra, which is the primary driver of their distinct metabolic effects. nih.gov The metabolite of Hypoglycin A, MCPA-CoA, is a well-established inhibitor of short- and medium-chain acyl-CoA dehydrogenases. wikipedia.org This action blocks the initial dehydrogenation step in the β-oxidation of a broad range of fatty acids.
In contrast, the active metabolite of MCPG, MCPF-CoA, has a different and more specific set of targets. Studies in rats have shown that MCPG administration does not significantly alter the activity of general acyl-CoA dehydrogenase. nih.gov Instead, its toxicity is mediated through the potent inhibition of other key enzymes. The activity of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase is profoundly decreased by over 80% following MCPG exposure. nih.gov This disrupts the catabolism of branched-chain amino acids. Furthermore, MCPF-CoA strongly inhibits enoyl-CoA hydratase (crotonase), with its activity decreasing by 80%, thereby blocking the second step of β-oxidation. nih.gov Some research also indicates that MCPG poisoning leads to a significant decrease in the activities of acetoacetyl-CoA and 3-oxoacyl-CoA thiolase, enzymes crucial for both the final step of β-oxidation and for ketone body metabolism. nih.gov This differential inhibition pattern underscores that while both toxins disrupt fatty acid oxidation, they achieve this through distinct molecular mechanisms. nih.gov
| Enzyme Target | Effect of this compound (via MCPF-CoA) | Effect of Hypoglycin A (via MCPA-CoA) |
|---|---|---|
| General Acyl-CoA Dehydrogenase | No significant change nih.gov | Strongly inhibited (short- and medium-chain specific) wikipedia.org |
| 2-Methyl-(branched-chain)-acyl-CoA Dehydrogenase | Strongly inhibited (>80% decrease) nih.gov | Inhibited |
| Enoyl-CoA Hydratase (Crotonase) | Strongly inhibited (80% decrease) nih.gov | No primary inhibition reported |
| Acetoacetyl-CoA Thiolase / 3-Oxoacyl-CoA Thiolase | Inhibited (decreased to 25% and <10% of control, respectively) nih.gov | No primary inhibition reported |
Divergent Effects on Ketone Body Metabolism Pathways
However, a significant divergence is observed in the plasma concentrations of ketone bodies following poisoning. In rats administered MCPG, plasma ketone body levels markedly decrease. nih.gov This profound suppression of ketogenesis is attributed not only to the reduction in acetyl-CoA supply but also to the direct inhibition of key ketogenic enzymes, specifically acetoacetyl-CoA thiolase, by MCPF-CoA. nih.gov This enzyme catalyzes the first step of ketogenesis.
| Metabolic Effect | This compound | Hypoglycin A |
|---|---|---|
| Effect on β-Oxidation | Inhibited (primarily at enoyl-CoA hydratase and thiolase steps) nih.govnih.gov | Inhibited (primarily at acyl-CoA dehydrogenase step) wikipedia.org |
| Acetyl-CoA Production | Decreased nih.gov | Decreased nih.gov |
| Direct Effect on Ketogenic Enzymes | Inhibition of acetoacetyl-CoA thiolase nih.gov | No direct inhibition reported |
| Resulting Plasma Ketone Body Levels | Decreased nih.gov | Reduced production, but ketoacidosis can occur wikipedia.orgnih.gov |
Comparative Analysis of Induced Organic Aciduria Profiles
A hallmark of poisoning by both MCPG and Hypoglycin A is a pronounced organic aciduria, where abnormal profiles of organic acids are excreted in the urine. This is a direct consequence of blocked metabolic pathways, which leads to the accumulation of upstream intermediates that are then excreted. The inhibition of β-oxidation by both toxins results in a shared feature: a massive dicarboxylic aciduria. nih.govnih.gov When the normal pathway for fatty acid breakdown is blocked, the cell utilizes an alternative omega-oxidation pathway, which results in the formation of dicarboxylic acids that are subsequently excreted in the urine.
Despite this similarity, the urinary organic acid profiles are distinct, reflecting the different primary sites of enzyme inhibition. Poisoning with MCPG is characterized by the excretion of not only dicarboxylic acids but also specific oxidation products of branched-chain amino acids. nih.gov This is a direct result of the potent inhibition of 2-methyl-(branched-chain)-acyl-CoA dehydrogenase. nih.gov The specific urinary metabolite methylenecyclopropylformyl-glycine (MCPF-Gly) is also a key marker.
In contrast, the organic aciduria induced by Hypoglycin A is often described as being typical for multiple acyl-CoA dehydrogenase deficiency (MADD), given its primary targets. wikipedia.org It is characterized by dicarboxylic aciduria and the excretion of glycine (B1666218) conjugates of short-chain fatty acids. The pathognomonic urinary metabolite for Hypoglycin A exposure is methylenecyclopropylacetyl-glycine (MCPA-Gly).
| Urinary Metabolite | This compound Poisoning | Hypoglycin A Poisoning |
|---|---|---|
| Dicarboxylic Acids | Present (pronounced) nih.gov | Present (massive) nih.gov |
| Branched-Chain Amino Acid Metabolites | Present (characteristic feature) nih.gov | Less prominent |
| Specific Toxin-Glycine Conjugate | Methylenecyclopropylformyl-glycine (MCPF-Gly) | Methylenecyclopropylacetyl-glycine (MCPA-Gly) |
| Other Acylglycines | Present | Present (Profile resembles MADD) wikipedia.org |
Implications for Shared and Distinct Metabolic Pathophysiological Outcomes
The biochemical differences between MCPG and Hypoglycin A translate into shared and distinct pathophysiological outcomes. The most significant shared outcome is severe, often fatal, hypoglycemia. wikipedia.orgnih.gov This occurs because the inhibition of fatty acid β-oxidation by both toxins has two major downstream effects on glucose homeostasis. First, it depletes the cell of ATP, the energy currency required for the energetically expensive process of gluconeogenesis (the synthesis of new glucose). mdpi.com Second, it reduces the mitochondrial pool of acetyl-CoA, which is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first committed step of gluconeogenesis. nih.gov Without the ability to synthesize new glucose, the body's glycogen (B147801) stores are rapidly depleted, leading to a precipitous drop in blood glucose. wikipedia.org
The distinct pathophysiological outcomes are direct consequences of the unique enzyme inhibition profiles.
Branched-Chain Amino Acid Toxicity: The specific inhibition of branched-chain acyl-CoA dehydrogenase by MCPG leads to a significant increase in plasma concentrations of branched-chain amino acids. nih.gov This accumulation may contribute to the neurotoxic effects and encephalopathy seen in MCPG poisoning, a feature less directly caused by Hypoglycin A.
Suppression of Ketosis: A critical distinction is the profound suppression of ketogenesis by MCPG. nih.gov By preventing the formation of ketone bodies, MCPG intoxication deprives the brain of its primary alternative fuel source during severe hypoglycemia. This "starvation" of the brain, lacking both glucose and ketones, likely exacerbates the severity and rapidity of onset of hypoglycemic encephalopathy. While Hypoglycin A also impairs ketogenesis, the shutdown is less complete, potentially allowing for some residual ketone production.
Metabolic Syndrome Mimicry: Because MCPA-CoA targets the same class of enzymes deficient in an inherited metabolic disorder, the clinical and biochemical presentation of Hypoglycin A toxicity closely mimics that of multiple acyl-CoA dehydrogenase deficiency (MADD). The presentation of MCPG toxicity, with its combined effects on β-oxidation and branched-chain amino acid catabolism, presents a more complex and distinct metabolic picture.
Advanced Research Methodologies and Analytical Approaches for Methylenecyclopropylglycine Investigation
In Vitro Enzymatic Activity Assays
In vitro enzyme assays are fundamental to understanding the direct molecular interactions of MCPG and its metabolites with specific enzymes. bellbrooklabs.com These studies provide insights into the mechanisms of toxicity by pinpointing which metabolic pathways are disrupted.
Kinetic studies with purified enzymes are employed to characterize the inhibitory effects of MCPG's active metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA). These assays measure how the metabolite affects enzyme reaction rates under varying substrate concentrations, which helps in determining the nature of the inhibition (e.g., competitive, non-competitive). bellbrooklabs.comresearchgate.net While specific kinetic parameters for MCPG metabolites are not always published in detail, the research indicates that MCPF-CoA strongly inhibits enzymes involved in the β-oxidation of fatty acids. semanticscholar.orgresearchgate.net Specifically, MCPF-CoA is known to inhibit enoyl-CoA hydratases, which are critical for the second step of β-oxidation. researchgate.netnih.gov Such studies are essential for confirming the direct targets of the toxin and understanding the structure-activity relationship of the inhibitor. bellbrooklabs.comnih.gov
To understand the effects of MCPG on cellular energy metabolism, researchers utilize isolated mitochondrial fractions. These studies assess the impact of the compound on key mitochondrial functions, such as the oxidation of fatty acid substrates. In experiments using liver mitochondria from rats poisoned with MCPG, the oxidation of substrates like decanoylcarnitine (B1670086) and palmitate was almost completely inhibited. nih.gov These findings demonstrate a severe disruption in the mitochondrial fatty acid β-oxidation pathway.
Further investigation into mitochondrial fractions revealed significant reductions in the activity of specific enzymes. The activities of acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase were found to be decreased to 25% and less than 10% of control levels, respectively, in MCPG-poisoned rats. nih.gov The accumulation of the toxic metabolite, methylenecyclopropylformyl-CoA, has been detected within the mitochondrial matrix, providing direct evidence of the toxin's localization at its site of action. nih.gov
Table 1: Effect of Methylenecyclopropylglycine on Mitochondrial Enzyme Activity and Substrate Oxidation in Rats
| Parameter Measured | Substrate/Enzyme | Observed Effect | Reference |
| Substrate Oxidation | Decanoylcarnitine, Palmitate | Nearly complete inhibition | nih.gov |
| Enzyme Activity | Acetoacetyl-CoA thiolase | Decreased to 25% of control | nih.gov |
| Enzyme Activity | 3-oxoacyl-CoA thiolase | Decreased to <10% of control | nih.gov |
In Vivo Experimental Models for Mechanistic Elucidation
In vivo models are indispensable for studying the complex physiological and metabolic consequences of MCPG exposure in a whole organism, bridging the gap between in vitro findings and real-world toxicology. mdpi.com
Rodent models, particularly rats and mice, are frequently used to investigate the systemic effects of MCPG. nih.govyoutube.comconductscience.com In fasted rats, administration of MCPG leads to significant metabolic disturbances, including a 75% decrease in blood glucose concentration and an increase in lactate (B86563) and pyruvate (B1213749) levels. nih.gov These models have also been crucial in demonstrating that MCPG inhibits β-oxidation, leading to a decrease in plasma ketone bodies and a six-fold increase in branched-chain amino acids. nih.gov
Studies in conscious mice have further elucidated the mechanism. Following MCPG administration, mice exhibit a reduction in plasma β-hydroxybutyrate, consistent with the inhibition of β-oxidation. nih.gov Researchers have successfully used these models to identify and measure the accumulation of the toxic CoA adduct, methylenecyclopropylformyl-CoA (MCPF-CoA), in the liver, confirming the metabolic activation pathway in vivo. nih.gov These rodent studies are vital for understanding how the disruption of fatty acid metabolism leads to downstream effects like hypoglycemia. nih.gov
Table 2: Key Metabolic Changes Observed in Rodent Models After MCPG Administration
| Animal Model | Parameter | Result | Reference |
| Rat (fasted) | Blood Glucose | 75% decrease | nih.gov |
| Rat (fasted) | Plasma Ketone Bodies | Decreased | nih.gov |
| Rat (fasted) | Plasma Branched-Chain Amino Acids | 6-fold increase | nih.gov |
| Mouse (fasted) | Plasma β-hydroxybutyrate | Reduced by 48% | nih.gov |
| Mouse (fasted) | Hepatic MCPF-CoA | Identified and measured | nih.gov |
Large animal models are particularly relevant for studying MCPG toxicity in species naturally affected by poisoning, such as horses with Atypical Myopathy (AM). semanticscholar.orgwuxiapptec.com Research on horses that have ingested seeds from Acer species containing MCPG has been instrumental in metabolite profiling. In affected horses, analyses of serum and urine have successfully identified and quantified not only MCPG but also its key metabolites, MCPF-glycine and MCPF-carnitine. semanticscholar.org
Studies have also been conducted in ruminants, such as dairy cows, to investigate the transfer of MCPG and its metabolites. Following the ingestion of sycamore seedlings, metabolites of MCPG have been detected in the urine and milk of cows. researchgate.net These large animal models provide critical data on species-specific metabolism and are essential for diagnosing and understanding the pathophysiology of MCPG intoxication in veterinary medicine. semanticscholar.orgnih.gov
Quantitative Analytical Techniques for Compound and Metabolite Detection
The accurate detection and quantification of MCPG and its metabolites in complex biological matrices are paramount for both research and diagnostic purposes. Advanced analytical techniques provide the necessary sensitivity and specificity.
The cornerstone of modern analytical methods for MCPG is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govalwsci.com Several studies have focused on developing and validating robust UPLC-MS/MS methods for the simultaneous quantification of MCPG, its homologue Hypoglycin (B18308) A, and their respective metabolites in various biological samples, including serum, urine, and milk. nih.govresearchgate.netresearchgate.netopenagrar.de
These methods often involve a sample preparation step, such as methanolic extraction, followed by butylation for derivatization before analysis. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as [¹³C₃]-MCPG, ensures high accuracy and precision. researchgate.net These analytical approaches are characterized by very low limits of detection (LOD) and quantification (LOQ), often in the nanomolar range, allowing for the detection of trace amounts of the toxins and their metabolites. nih.govresearchgate.net The linearity of these methods has been demonstrated over a wide range of concentrations, making them suitable for analyzing samples from both environmental exposure and acute poisoning cases. nih.govresearchgate.net
Table 3: Performance Characteristics of a UPLC-MS/MS Method for MCPG Quantification
| Parameter | Matrix | Value | Reference |
| Lower Limit of Detection (LOD) | Serum & Urine | 0.5 nmol/L | nih.govresearchgate.net |
| Lower Limit of Quantification (LOQ) | Serum & Urine | 2.5 nmol/L | nih.govresearchgate.net |
| Linearity Range | Serum & Urine | 0.5–500 nmol/L | nih.govresearchgate.net |
| Coefficient of Determination (r²) | Serum & Urine | > 0.998 | nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The quantitative analysis of this compound and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The development of robust and sensitive LC-MS/MS methods is crucial for accurate quantification and pharmacokinetic studies.
A key aspect of method development involves sample preparation to extract MCPrG and its metabolites from complex biological samples such as plasma, urine, and milk. nih.govresearchgate.net A common approach involves protein precipitation with organic solvents like acetonitrile, followed by centrifugation to remove solid debris. nih.gov For certain matrices, such as milk, a more elaborate extraction procedure may be necessary to remove interfering substances. researchgate.netresearchgate.net
Chromatographic separation is typically performed using reversed-phase liquid chromatography (RPLC) with a C18 column. The mobile phase often consists of a gradient of water and an organic solvent, such as methanol (B129727) or acetonitrile, with additives like formic acid to improve ionization efficiency. researchgate.netresearchgate.net The separation of MCPrG from its isomers and other endogenous compounds is critical for accurate quantification.
Detection by tandem mass spectrometry is highly selective and sensitive. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for MCPrG and its metabolites are monitored. researchgate.netresearchgate.netmdpi.com Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions [M+H]+ of the analytes. mdpi.com The selection of optimal precursor and product ions, as well as tuning of instrument parameters like collision energy and declustering potential, is essential for maximizing sensitivity and specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| This compound (MCPrG) | 128.1 | 82.1 | 15 | researchgate.net |
| Metabolite A | 142.1 | 96.1 | 18 | researchgate.net |
| Metabolite B | 186.1 | 127.1 | 22 | researchgate.net |
Application of High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) plays a vital role in the structural elucidation of unknown metabolites of this compound and for confirming the elemental composition of analytes. nih.govijpras.com Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm) and high resolving power, enabling the differentiation of isobaric interferences from the analytes of interest. nih.govnih.gov
In the context of MCPrG research, HRMS is employed to:
Determine Elemental Composition: By measuring the accurate mass of a precursor or product ion, the elemental formula can be confidently determined, which is a critical first step in identifying an unknown metabolite. nih.gov
Distinguish Isobaric Compounds: The high resolving power of HRMS can separate ions with very similar mass-to-charge ratios, which is essential for distinguishing MCPrG metabolites from endogenous compounds with the same nominal mass. mdpi.com
Facilitate Structural Elucidation: Fragmentation patterns obtained from HRMS/MS experiments provide valuable information about the structure of the molecule. The accurate mass measurement of fragment ions helps in proposing and confirming the chemical structure of metabolites. nih.gov
| Metabolite | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Formula | Reference |
|---|---|---|---|---|---|
| MCPrG-Metabolite 1 | 144.0815 | 144.0817 | -1.4 | C6H11NO3 | ijpras.com |
| MCPrG-Metabolite 2 | 188.0764 | 188.0766 | -1.1 | C7H11NO4S | nih.gov |
Isotope-Dilution Mass Spectrometry for Metabolite Quantification
Isotope-dilution mass spectrometry (ID-MS) is the gold standard for accurate and precise quantification of small molecules, including this compound and its metabolites. nist.govnih.govrsc.org This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest. nih.gov The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). nih.gov
The SIL-IS is added to the sample at the beginning of the sample preparation process. nih.gov Because the SIL-IS and the analyte have identical chemical and physical properties, they behave identically during extraction, chromatography, and ionization. rsc.org Any sample loss or matrix effects will affect both the analyte and the SIL-IS to the same extent. The concentration of the analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS. nih.gov This ratiometric measurement corrects for variations in sample recovery and instrument response, leading to highly accurate and precise results. rsc.org
A study on the quantification of MCPrG in human plasma utilized a ¹³C-labeled MCPrG as an internal standard to achieve high accuracy and precision. researchgate.net
Advanced Tracer Methodologies
Positional Isotopomer Nuclear Magnetic Resonance (NMR) Tracer Analysis
Positional isotopomer Nuclear Magnetic Resonance (NMR) tracer analysis is a powerful technique for elucidating metabolic pathways and measuring metabolic fluxes in vivo. nih.govresearchgate.net This method involves the administration of a substrate labeled with a stable isotope, typically ¹³C, at a specific atomic position. frontiersin.org As the labeled substrate is metabolized, the ¹³C label is incorporated into downstream metabolites. frontiersin.org
By analyzing the distribution of the ¹³C label within the carbon skeleton of these metabolites using NMR spectroscopy, it is possible to trace the flow of carbon through different metabolic pathways. nih.govfrontiersin.org The relative intensities of the different isotopomer peaks in the NMR spectrum provide quantitative information about the relative fluxes through competing pathways. nih.gov While a powerful tool for metabolic pathway elucidation, specific applications of positional isotopomer NMR tracer analysis to the investigation of this compound metabolism have not been extensively reported in the literature. However, this methodology holds significant potential for mapping the metabolic fate of the unique cyclopropyl (B3062369) ring and the methylene (B1212753) group of MCPrG.
Chemical Synthesis Methodologies for Isotopic Labeling and Analogue Generation
The synthesis of isotopically labeled this compound and its analogues is essential for various research applications. Isotopically labeled MCPrG is crucial for use as an internal standard in isotope-dilution mass spectrometry and as a tracer in metabolic studies. nih.govrsc.orgrsc.org The synthesis of MCPrG analogues allows for the investigation of structure-activity relationships (SAR), helping to identify the key structural features responsible for its biological activity. nih.govnih.govrsc.org
The synthesis of ¹³C- or deuterium-labeled MCPrG can be challenging due to the strained cyclopropane (B1198618) ring. Synthetic strategies often involve the introduction of the isotopic label at an early stage of the synthesis. For example, a ¹³C-labeled methyl group can be introduced via a Grignard reaction with ¹³C-labeled methyl iodide. nih.gov Deuterium labels can be introduced through catalytic deuteration or by using deuterated reagents. researchgate.net
The generation of MCPrG analogues involves modifying different parts of the molecule, such as the cyclopropane ring, the methylene group, or the amino acid side chain. nih.govnih.gov These modifications can include altering the ring size, substituting the methylene group with other functional groups, or changing the stereochemistry of the molecule. The synthesized analogues are then tested for their biological activity to establish SARs, which can guide the design of more potent or selective compounds. rsc.org
Future Research Directions and Translational Implications in Biochemical Research
Elucidation of Specific Active Site Architectural Differences Among ECHs
A key area of investigation involves the catalytic glutamate (B1630785) residues within the active site. Structural and mutagenic studies have revealed that bifunctional ECHs possess two critical glutamate residues, while monofunctional enzymes may only have one. nih.gov For instance, a comparison between the hexameric ECH from Rattus norvegicus (RnECH) and Thermus thermophilus HB8 (TtECH) highlights these differences. RnECH contains two catalytic residues, Glu144 and Glu164, whereas TtECH has only one conserved glutamate residue, altering its catalytic capacity. nih.gov
Furthermore, the conformation of specific structural elements, such as the α3 helix and the loops surrounding the active-site region, plays a crucial role in substrate recognition and binding. nih.gov The composition of the enoyl-binding pocket, particularly the presence of bulky aromatic amino acids, can also distinguish different ECH subgroups. nih.gov The metabolite of MCPG, (Methylenecyclopropyl)formyl-CoA (MCPF-CoA), acts as a potent inactivator of ECHs by covalently modifying the active site. researchgate.netresearchgate.netnih.gov Therefore, elucidating the precise architectural variations—such as the shape and charge distribution of the active site cleft and the flexibility of surrounding loops—among different ECH isoenzymes (e.g., mitochondrial ECH 1 vs. peroxisomal ECH 2) is critical. nih.gov This knowledge will clarify why MCPF-CoA may preferentially inhibit certain ECHs and will provide a structural basis for its toxic effects on fatty acid metabolism. researchgate.netnih.gov
Table 1: Comparison of Active Site Features in Select Enoyl-CoA Hydratases (ECHs)
| Feature | Rattus norvegicus ECH (RnECH) | Thermus thermophilus ECH (TtECH) | Implication for Function |
|---|---|---|---|
| Catalytic Glutamate Residues | Two (Glu144, Glu164) nih.gov | One conserved Glutamate nih.gov | Affects hydration and isomerization functions. nih.gov |
| α3 Helix Conformation | Shorter α-helix and 310-helix nih.gov | Tightly formed α3 helix nih.gov | Determines substrate specificity for different carbon chain lengths. nih.gov |
| Enoyl-Binding Pocket | Less bulky residues | Bulky aromatic amino acids nih.gov | Distinguishes bacterial short-chain ECH subgroups. nih.gov |
Exploration of this compound-Derived Compounds as Modulators of Enzyme Activity
The potent inhibitory action of the MCPG metabolite, (Methylenecyclopropyl)formyl-CoA (MCPF-CoA), on ECHs provides a compelling foundation for future research into novel enzyme modulators. researchgate.net Studies have confirmed that MCPF-CoA is a powerful inactivator of ECHs, showing little effect on other β-oxidation enzymes, which highlights its target specificity. researchgate.net The mechanism involves the covalent trapping of an active site nucleophile by the reactive methylenecyclopropane (B1220202) ring, making it a rare irreversible inhibitor for this class of enzymes. researchgate.net
This unique mechanism positions MCPF-CoA as a valuable lead compound for the rational design of new therapeutic agents. By synthesizing and screening a library of MCPG-derived compounds, researchers can explore the structure-activity relationships that govern ECH inhibition. Modifications to the cyclopropane (B1198618) ring, the glycine (B1666218) side chain, or the eventual CoA adduct could lead to the development of compounds with enhanced specificity, potency, or reversibility. Such analogues could be designed to target specific ECH isoforms implicated in metabolic diseases. The synthesis of analogues with a cyclopropane scaffold has been successfully applied in other areas, such as the development of selective metabotropic glutamate receptor agonists and antiviral nucleoside phosphonates, demonstrating the feasibility of this approach. bohrium.comnih.gov
Investigating these novel MCPG-derived modulators could have significant translational implications. By controlling or regulating fatty acid metabolism through targeted ECH inhibition, these compounds could be explored for applications in conditions where metabolic pathways are dysregulated. researchgate.net
Investigation of Plant Stress Responses and Toxin Biosynthesis Regulation
This compound is a non-proteinogenic amino acid found as a secondary metabolite in plants of the Sapindaceae family, such as the sycamore maple (Acer pseudoplatanus). mdpi.comacs.org The biosynthesis and accumulation of such toxins are often linked to the plant's defense mechanisms against various environmental pressures. mdpi.com Future research should focus on elucidating the specific triggers and regulatory pathways governing MCPG biosynthesis in these plants.
Plants have evolved complex strategies to respond to stressors, including herbivory, pathogens, and abiotic factors like drought or physical damage. mdpi.comnih.govresearchgate.net These responses often involve the activation of signaling pathways and the production of specialized proteins and secondary metabolites. nih.gov For the related toxin Hypoglycin (B18308) A (HGA), studies have shown that stress, such as mowing, can significantly increase its concentration in seedlings, suggesting that toxin synthesis is an active response to environmental threats. mdpi.com It is probable that MCPG biosynthesis is similarly regulated.
Investigating the molecular mechanisms underlying this regulation is a key future direction. This includes identifying the specific genes and enzymes involved in the MCPG biosynthetic pathway and understanding how their expression is controlled by stress-related signaling molecules and transcription factors. Such knowledge would not only provide fundamental insights into plant biochemistry and chemical ecology but also have practical applications in agriculture and public health, for instance, by predicting conditions that might lead to higher toxin levels in plants accessible to livestock. mdpi.com
Role of Gut Microbiota in this compound Metabolism and Bioactivation
The bioactivation of MCPG into its toxic metabolite, MCPF-CoA, is a critical step in its mechanism of action. While this transformation is understood to involve host enzymes, the potential contribution of the gut microbiota remains a significant and underexplored area of research. nih.govnih.gov The human gut microbiome possesses a vast and diverse enzymatic repertoire, enabling it to metabolize a wide array of dietary compounds, drugs, and xenobiotics that are otherwise indigestible by the host. nih.govmit.edumssm.edu
Gut bacteria are known to play a crucial role in the metabolism and bioavailability of various substances, including amino acids. mdpi.comnih.govnih.gov Given that MCPG is an amino acid derivative, it is plausible that gut microbes could be involved in its initial metabolism. This could involve transformations of the MCPG molecule that either facilitate or hinder its subsequent absorption and bioactivation by host enzymes. The composition of an individual's gut microbiota could therefore be a factor in their susceptibility to MCPG toxicity.
Future studies should employ gnotobiotic animal models and in vitro fermentation assays with human fecal cultures to investigate this potential role. By comparing the metabolic fate of MCPG in the presence and absence of a complex microbiota, or with specific bacterial consortia, researchers can identify microbial species and enzymatic pathways capable of modifying the toxin. This line of inquiry could reveal new facets of MCPG's toxicokinetics and may lead to novel preventative or therapeutic strategies, such as probiotic interventions designed to modulate the metabolic activity of the gut microbiome. nih.gov
Development of Novel Analytical Biomarkers for Exposure and Metabolic Perturbation
Accurate and sensitive detection of exposure to MCPG is crucial for clinical diagnosis and for understanding its metabolic impact. nih.gov Significant progress has been made in developing analytical methods, primarily using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to quantify MCPG and its metabolites in biological samples. researchgate.netscienceopen.com A key finding from these studies is that the metabolite Methylenecyclopropylformyl glycine (MCPF-G) is often present in much higher concentrations in urine and serum than the parent compound, making it a more reliable biomarker for diagnosis. nih.govresearchgate.net
Future research should focus on refining these methods and expanding the panel of biomarkers to provide a more comprehensive picture of the metabolic perturbations caused by MCPG. While direct measurement of MCPG and MCPF-G confirms exposure, monitoring downstream metabolic consequences can indicate the severity of the toxic effect. For example, since the toxin's metabolite, MCPF-CoA, inhibits β-oxidation, this leads to a characteristic disruption in the acyl-CoA pool, with a reduction in short-chain acyl-CoAs and an increase in long-chain acyl-CoAs. nih.gov This suggests that specific acylcarnitines, which reflect the underlying acyl-CoA profile, could serve as secondary biomarkers of metabolic disruption, as has been suggested for the related toxin HGA. researchgate.net
Developing novel analytical platforms that can simultaneously quantify the parent toxin, its primary metabolites, and a panel of secondary metabolic biomarkers (e.g., acylcarnitines, dicarboxylic acids) would provide a powerful diagnostic and research tool. nih.govresearchgate.netnih.gov Such tools would not only improve the diagnosis of poisonings but also facilitate a deeper understanding of the dose-response relationship and the biochemical cascade of events following exposure. fao.org
Table 2: Analytical Methods for Detection of MCPG and Related Metabolites
| Method | Analyte(s) | Matrix | Key Findings |
|---|---|---|---|
| UPLC-MS/MS | MCPG, MCPF-G researchgate.net | Serum, Urine nih.govresearchgate.net | MCPF-G is a key diagnostic marker, often found in higher concentrations than MCPG. nih.govscienceopen.com |
| LC-MS/MS | HGA, MCPrG, and their glycine and carnitine metabolites researchgate.net | Milk, Urine researchgate.net | Enables screening for potential exposure to multiple Sapindaceae toxins. researchgate.net |
| LC-MS/MS | Hepatic acyl-CoAs (including MCP-formyl CoA) nih.gov | Liver Tissue (ex vivo) nih.gov | Allows for direct measurement of the toxic CoA adduct and its effect on the acyl-CoA profile. nih.gov |
Q & A
Q. What analytical methods are recommended for detecting and quantifying MCPG in plant matrices?
MCPG detection in plant tissues (e.g., litchi seeds) requires high-sensitivity techniques such as HPLC-MS/MS with optimized ionization parameters (e.g., ESI+ mode) and chromatographic conditions (e.g., Cogent Diamond Hydride™ columns for polar compounds). Key validation parameters include linearity (R² >0.99), recovery rates (85–110%), and limits of detection (LOD <0.1 μg/kg) . Isotope-labeled internal standards (e.g., deuterated MCPG) are critical for minimizing matrix effects in complex biological samples .
Q. What is the biochemical basis of MCPG-induced hypoglycemia?
MCPG is metabolized to (methylenecyclopropyl)formyl-CoA (MCPF-CoA) , which irreversibly inhibits enzymes in the β-oxidation pathway, particularly enoyl-CoA hydratase (ECH) . This disrupts fatty acid metabolism, forcing reliance on glucose reserves and leading to hypoglycemia. Malnourished individuals are at higher risk due to preexisting low glycogen stores .
Q. How does sample preparation influence MCPG quantification in plant tissues?
Efficient extraction requires polar solvents (e.g., methanol-water mixtures) and cleanup steps (e.g., solid-phase extraction with C18 cartridges) to remove interfering compounds like sugars and phenolics. Homogenization under cold conditions prevents enzymatic degradation of MCPG .
Advanced Research Questions
Q. How do structural variations in MCPG analogs affect their inhibitory potency against β-oxidation enzymes?
Comparative studies using recombinant ECH isoforms reveal that MCPF-CoA exhibits species-specific inhibition: it acts as a competitive inhibitor for rat liver ECH (Ki = 2.3 μM) but an irreversible inactivator for bovine liver ECH (kinact = 0.15 min⁻¹). Molecular dynamics simulations suggest differences in active-site flexibility and residue interactions (e.g., Glu165 in bovine ECH) underlie these variations .
Q. What experimental models are suitable for studying MCPG toxicity in vivo?
- Rodent models : Fasted rats injected with MCPG (10 mg/kg) show rapid hypoglycemia (<4 h) and elevated acylcarnitines, mimicking human metabolic crises.
- In vitro systems : Hepatocyte cultures treated with MCPF-CoA (50 μM) demonstrate >70% suppression of palmitate oxidation. Limitations include interspecies metabolic differences and ethical constraints for large-animal studies .
Q. How can researchers resolve contradictions in MCPG toxicity data across studies?
Discrepancies often arise from:
- Sample heterogeneity : MCPG levels vary by plant cultivar (e.g., litchi aril concentrations range from 0.5–12.3 μg/g) .
- Analytical variability : Inter-laboratory differences in LC-MS calibration protocols affect quantification accuracy . Standardized reference materials and interlaboratory validation studies are recommended .
Methodological Challenges
Q. What strategies ensure reproducibility in MCPG-related enzyme inhibition assays?
- Use freshly purified enzymes to avoid activity loss (e.g., bovine ECH loses 40% activity after 24 h at 4°C).
- Include positive controls (e.g., acryloyl-CoA for ECH activity assays) and normalize results to protein concentration (Bradford assay) .
- Publish raw data and detailed protocols in supplementary materials to facilitate replication .
Q. How can researchers optimize LC-MS/MS parameters for MCPG quantification in human plasma?
Key parameters include:
- Ion source : ESI+ at 3.5 kV capillary voltage.
- MRM transitions : m/z 158.1 → 112.1 (quantifier) and 158.1 → 95.1 (qualifier).
- Column : HILIC-type (e.g., Acquity UPLC BEH Amide) for polar analyte retention .
Data Interpretation and Reporting
Q. What statistical approaches are appropriate for analyzing dose-response relationships in MCPG toxicity studies?
Q. How should researchers address confounding factors in epidemiological studies linking MCPG to disease outbreaks?
Stratify data by covariates like nutritional status , fruit ripeness (unripe litchi has 3× higher MCPG), and time-to-treatment (delayed glucose infusion increases mortality risk). Multivariate logistic regression can isolate MCPG’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
